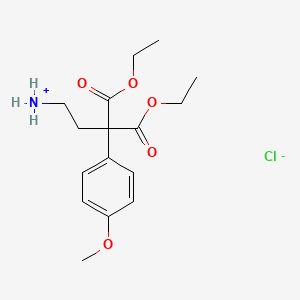
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride is a chemical compound that belongs to the class of malonate esters It is characterized by the presence of an aminoethyl group and a p-methoxyphenyl group attached to the malonate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion from diethyl malonate.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Aplicaciones Científicas De Investigación
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Explored for its use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The aminoethyl group can participate in nucleophilic substitution reactions, while the malonate backbone can undergo decarboxylation under appropriate conditions .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler malonate ester without the aminoethyl and p-methoxyphenyl groups.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl Acetoacetate: Another malonate ester with different substituents.
Propiedades
Número CAS |
67465-32-1 |
|---|---|
Fórmula molecular |
C16H24ClNO5 |
Peso molecular |
345.8 g/mol |
Nombre IUPAC |
[4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H |
Clave InChI |
NDIXNZOYIHXERB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


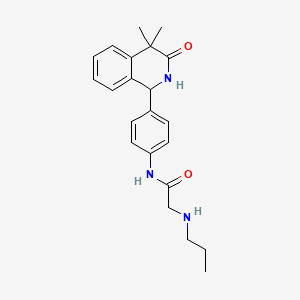



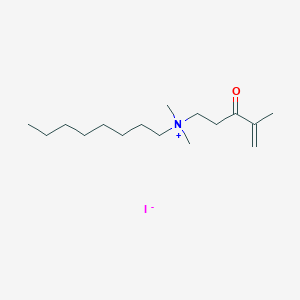
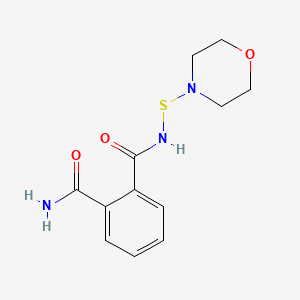
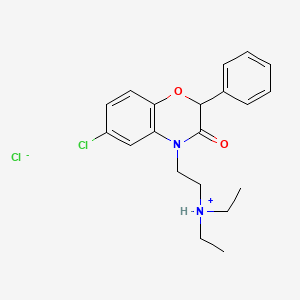
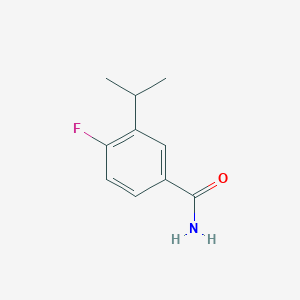

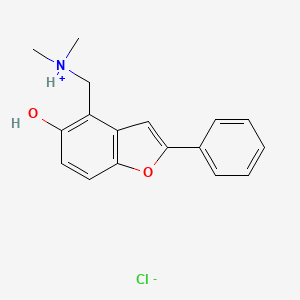

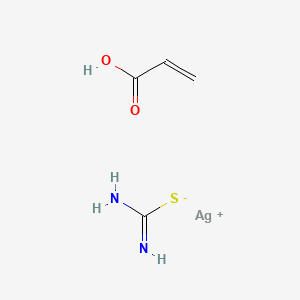
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/no-structure.png)
